molecular formula C6H12O6 B1208645 beta-D-hamamelose CAS No. 4983-62-4

beta-D-hamamelose

Cat. No. B1208645
CAS RN: 4983-62-4
M. Wt: 180.16 g/mol
InChI Key: LPZIZDWZKIXVRZ-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-hamamelose is a D-hamamelose.

Scientific Research Applications

Structural Analysis

Beta-D-Hamamelose, a branched-chain ribose, has been studied for its solid-state structure. Through a combination of NMR spectra and X-ray data, it was revealed to consist of a mixture of four cyclic forms, indicating its complex structural characteristics (Hricovíniová, Lamba, & Hricovíni, 2005).

Biological Degradation

Research on the biological degradation of Beta-D-Hamamelose, particularly its catabolism by specific microorganisms, highlighted its biochemical pathway, which is similar to glycolysis. This indicates its potential importance in understanding energy production and metabolism in certain organisms (Thanbichler & Beck, 1974).

Biochemical Conversion

The conversion of Beta-D-Hamamelose into other compounds, like 2-Carboxy-D-arabinitol, in plant leaves has been investigated. This conversion process has implications for understanding biochemical pathways in plants, particularly those involved in carbon fixation and metabolism (Andralojc et al., 1996).

Synthesis and Applications

Various studies have focused on the synthesis of Beta-D-Hamamelose and its derivatives, which is crucial for exploring its potential applications in pharmaceuticals and bioengineering. For instance, the synthesis of hamamelose-diphosphate in spinach chloroplasts suggests its role in plant biochemistry (Beck, Stransky, & Fürbringer, 1971).

Enzymatic Activity

The purification and properties of enzymes like hamamelosekinase, which catalyzes reactions involving Beta-D-Hamamelose, provide insights into its role in metabolic pathways and potential applications in biotechnology (Beck, Wieczorek, & Reinecke, 2005).

Chemotaxonomic Markers

Beta-D-Hamamelose and its derivatives have been studied as chemotaxonomic markers, particularly in the genus Primula. This research provides insights into the diversity and evolutionary aspects of plant species (Sellmair, Beck, Kandler, & Kress, 1977).

properties

CAS RN

4983-62-4

Product Name

beta-D-hamamelose

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

LPZIZDWZKIXVRZ-KVTDHHQDSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O

SMILES

C1C(C(C(C(O1)O)(CO)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)(CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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